molecular formula C22H31ClF3N3O4S3 B3026408 6H05 trifluoroacetate CAS No. 2061344-88-3

6H05 trifluoroacetate

Cat. No.: B3026408
CAS No.: 2061344-88-3
M. Wt: 590.1
InChI Key: YNMYIJSFFJXIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H05 trifluoroacetate is a small molecule that acts as a selective and allosteric inhibitor of the oncogenic mutant K-Ras(G12C) . The Ras family of small GTPases, including K-Ras, function as molecular switches that cycle between a GTP-bound active state and a GDP-bound inactive state to regulate downstream signaling pathways involved in critical processes like cell growth, differentiation, and apoptosis . Mutations that lead to constitutive Ras activation are frequently associated with various human cancers . The compound 6H05 specifically and allosterically binds to a mutant cysteine residue (Cys-12) on oncogenic K-Ras(G12C) . This binding event disrupts both the switch-I and switch-II regions of the protein, altering its native nucleotide preference to favor the inactive GDP-bound state over the active GTP-bound state . By trapping K-Ras in its inactive conformation, 6H05 effectively impedes its binding to downstream effectors like Raf, thereby inhibiting the propagation of pro-growth signals . A key feature of 6H05 is its selectivity for the mutant Cys-12, which means it does not affect the function of wild-type K-Ras, making it a valuable tool for targeted cancer research . It is also noted as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors . This product is supplied as the trifluoroacetate salt and is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMYIJSFFJXIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClF3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modification of 6h05 Trifluoroacetate

Established Organic Synthetic Routes for the 6H05 Core Structure

The synthesis of the 6H05 core, 1-[2-[(4-chlorophenyl)thio]acetyl]-N-[2-[[2-(dimethylamino)ethyl]dithio]ethyl]-4-piperidinecarboxamide, is a multi-step process that involves the strategic coupling of several key building blocks. caymanchem.comnih.gov While a specific total synthesis is not detailed in a single publication, the structure suggests a convergent approach based on established organic reactions. The synthesis would logically proceed through the preparation of three main fragments followed by their sequential amide bond formation.

Key Fragments for Synthesis:

Fragment A: 2-((4-chlorophenyl)thio)acetic acid

Fragment B: Piperidine-4-carboxylic acid

Fragment C: N1,N1-dimethyl-N2-(2-sulfanylethyl)ethane-1,2-diamine (the disulfide-containing amine)

Incorporation of Trifluoroacetate (B77799) as a Counterion: Methodological Implications for Compound Stability and Solubility in Research

In the research and development of peptide-like or other basic compounds, the salt form is a crucial consideration that impacts handling, stability, and utility. ambiopharm.com 6H05 is commonly supplied as a trifluoroacetate (TFA) salt, which is a direct consequence of the purification method employed. caymanchem.commedchemexpress.com

The use of trifluoroacetic acid is widespread in reversed-phase high-performance liquid chromatography (RP-HPLC), where it acts as an ion-pairing agent in the mobile phase, typically a water/acetonitrile (B52724) system. ambiopharm.comnih.govnih.gov During purification, basic sites on the molecule, such as the tertiary amine and the free amino groups in peptide-like structures, form a salt with the trifluoroacetate anion. ambiopharm.comnih.gov This TFA salt is what is isolated upon lyophilization of the purified fractions.

The trifluoroacetate counterion offers several advantages in a research setting:

Enhanced Solubility: The TFA salt form often significantly improves the solubility of complex organic molecules in aqueous buffers and polar organic solvents, which is essential for conducting biochemical and cellular assays. chemimpex.comchemimpex.com

Improved Stability: The salt form can increase the chemical stability and shelf-life of the compound in its solid state. chemimpex.comchemimpex.com For instance, lyophilized powders of TFA salts have been shown to be stable for extended periods under appropriate storage conditions. nih.gov

Better Bioavailability: For in vivo studies, improved solubility can contribute to enhanced bioavailability. chemimpex.com

However, the presence of TFA is not without potential drawbacks. TFA salts can sometimes produce "fluffy" lyophilized cakes that are difficult to handle. ambiopharm.com While many compounds are used as TFA salts in early-stage research, for clinical development, the TFA counterion may be exchanged for others like acetate (B1210297) or hydrochloride, due to concerns about potential toxicity or immunogenicity, although some FDA-approved drugs do exist as TFA salts. ambiopharm.comnih.gov

Table 1: Implications of Trifluoroacetate Counterion

Feature Implication for Research Citation
Origin Forms during RP-HPLC purification using TFA as an ion-pairing agent. ambiopharm.comnih.gov
Solubility Generally enhances solubility in aqueous and polar organic solvents. chemimpex.comchemimpex.com
Stability Can improve the shelf-life and chemical stability of the solid compound. nih.govchemimpex.com
Handling May result in a "fluffy" lyophilized product that can be difficult to handle. ambiopharm.com

| In Vivo Use | May improve bioavailability but can raise concerns for clinical applications. | ambiopharm.comchemimpex.com |

Synthetic Approaches for Generating 6H05 Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. 6H05, as an early inhibitor of KRAS G12C, has served as a foundational scaffold for the development of more potent and specific inhibitors. nih.govmdpi.com The generation of analogues and derivatives relies on diverse synthetic strategies.

Scaffold Hopping and Core Modification: A primary strategy in the evolution of 6H05 has been scaffold hopping. SAR studies revealed that the long, flexible linker in 6H05 could be replaced by a more rigid bicyclic core to better occupy the binding pocket. nih.gov This led to the development of a series of quinazoline-based KRAS G12C inhibitors, such as ARS-1620, which demonstrated improved properties. nih.govmdpi.com This approach involves synthesizing entirely new core structures that maintain the key pharmacophoric features of the original compound. rsc.org

Functional Group Modification and Derivatization: Beyond complete scaffold changes, analogues are created by modifying specific functional groups of the parent molecule. Common synthetic approaches applicable to generating derivatives include:

Suzuki Cross-Coupling: This method is widely used to introduce new aryl or heteroaryl substituents, for example, by coupling an arylboronic acid with a halogenated precursor. rroij.com This could be used to modify the 4-chlorophenyl ring of 6H05 to explore interactions with the target protein.

Multicomponent Reactions (MCRs): Reactions like the Biginelli or Ugi reaction allow for the rapid assembly of complex molecules from three or more starting materials in a single pot, offering an efficient way to build libraries of derivatives with diverse substituents. jmchemsci.com

Amide and Imide Synthesis: Modifying the amide linkages or introducing related functional groups like imides can alter the compound's conformational properties and hydrogen bonding capacity. Efficient methods for imide synthesis from anhydrides and amines have been developed for this purpose. organic-chemistry.org

These synthetic efforts are guided by structural data, such as the co-crystal structure of 6H05 with KRAS G12C, which identified a novel allosteric binding pocket (the switch-II pocket). nih.govrsc.org Subsequent SAR studies focused on optimizing interactions within this pocket. nih.gov

Purification and Characterization Methodologies in 6H05 Trifluoroacetate Synthesis

The successful synthesis of this compound and its analogues requires rigorous purification and comprehensive characterization to ensure identity, purity, and quality for research applications.

Purification Techniques:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant method for purifying 6H05 and similar peptide-like compounds. nih.govnih.gov The use of a C18 column with a gradient of acetonitrile in water, containing trifluoroacetic acid as an ion-pairing agent, effectively separates the target compound from impurities and unreacted starting materials. ambiopharm.comnih.gov

Recrystallization and Aging: For solid final products or intermediates, conventional methods like recrystallization from an appropriate solvent system can be an effective purification step. epo.org

Characterization Methodologies: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compound. epo.org

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the compound and to assess its purity. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure, confirming the connectivity of atoms and the presence of specific functional groups. bldpharm.com

Chromatographic Analysis: Analytical HPLC and Ultra-Performance Liquid Chromatography (UPLC) are used to determine the purity of the final compound, often expressed as a percentage of the main peak area. bldpharm.com

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including stereochemistry and the conformation of the molecule in the solid state. nih.govethz.ch

Table 2: Common Analytical Methods for this compound

Analytical Method Purpose Citation
RP-HPLC Primary method for purification and purity assessment. ambiopharm.comnih.gov
LC-MS Confirms molecular weight and assesses purity. bldpharm.com
NMR Elucidates detailed chemical structure and confirms identity. bldpharm.com

| X-ray Crystallography | Determines the 3D structure of the crystalline compound. | nih.govethz.ch |

Molecular Mechanism of Action of 6h05 Trifluoroacetate at the K Ras G12c Interface

Allosteric Modulation of K-Ras(G12C) by 6H05 Trifluoroacetatemedchemexpress.comnih.govglpbio.comdcchemicals.commedchemexpress.com

6H05 trifluoroacetate (B77799) is a selective, allosteric inhibitor that specifically targets the K-Ras(G12C) mutant. medchemexpress.comglpbio.comdcchemicals.commedchemexpress.com Its mechanism relies on the unique presence of a cysteine residue at position 12, a mutation frequently found in cancers such as non-small cell lung cancer. frontiermeds.com The compound was identified from a disulfide-fragment-based screening approach known as tethering, where it demonstrated a high degree of modification of K-Ras(G12C) in its inactive, GDP-bound state. nih.gov

Unlike competitive inhibitors that would vie for the nucleotide-binding pocket, 6H05 binds to a novel, allosteric pocket located beneath the effector-binding switch-II (S-II) region. nih.gov This binding is covalent, forming a disulfide bond with the reactive thiol group of the mutant cysteine 12. nih.govcaymanchem.com This specific interaction ensures selectivity for the mutant protein, leaving the wild-type K-Ras, which lacks a cysteine at this position, unaffected. nih.govcaymanchem.com The binding of 6H05 to this allosteric site induces a series of conformational changes that ultimately lock the K-Ras(G12C) protein in an inactive state. nih.govnih.gov

Conformational Disruption of Switch-I and Switch-II Regionsnih.govcaymanchem.com

The Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This transition is governed by the conformation of two key flexible regions: switch-I (S-I) and switch-II (S-II). nih.gov In the active state, these regions adopt a conformation that allows for interaction with downstream effector proteins like Raf kinase. nih.gov

The covalent binding of inhibitors derived from the 6H05 scaffold to the allosteric S-IIP (switch-II pocket) physically disrupts the native conformations of both the switch-I and switch-II regions. nih.govcaymanchem.com Crystallographic studies of a 6H05 analog bound to K-Ras(G12C) revealed the formation of this new pocket, which is not apparent in previous structures of Ras. nih.gov By occupying this pocket, the inhibitor prevents the switch regions from adopting their active conformation, effectively jamming the molecular switch in the "off" position. nih.govresearchgate.net Molecular dynamics simulations have further shown that the G12C mutation itself alters the conformational landscape of the switch-II loop, which may contribute to the accessibility of the allosteric pocket. biorxiv.orgbiorxiv.org

Mechanisms of Altered Nucleotide Preference (GDP vs. GTP)nih.govcaymanchem.com

A critical consequence of the conformational disruption induced by 6H05 is the alteration of K-Ras(G12C)'s affinity for its nucleotide substrates, guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). nih.govcaymanchem.com In its natural, uninhibited state, oncogenic K-Ras has a functional dependence on GTP for its activity, and K-Ras(G12C) shows a slight preference for GTP over GDP. nih.govfrontiermeds.com

Binding of a 6H05-derived inhibitor subverts this native preference, shifting the equilibrium to strongly favor the GDP-bound state. nih.govcaymanchem.com This was demonstrated in nucleotide exchange assays, where the presence of the inhibitor significantly hindered the exchange of GDP for GTP. nih.gov By locking the protein in a conformation that prefers GDP and trapping it in this inactive state, the inhibitor prevents the reactivation cycle that is crucial for sustained oncogenic signaling. nih.govnih.gov

Impairment of Downstream Effector Protein Interactions (e.g., Raf Kinase)nih.govcaymanchem.com

The ultimate goal of inhibiting K-Ras is to block its signaling output to downstream effector pathways that drive cell proliferation and survival. nih.gov The primary mechanism for this is the interaction between active, GTP-bound Ras and effector proteins, most notably the Raf kinases (A-Raf, B-Raf, and C-Raf). nih.govnih.gov

By disrupting the switch-I and switch-II regions, 6H05 and its derivatives prevent these regions from forming the binding surface necessary for interaction with Raf. nih.govcaymanchem.com This impairment has been confirmed experimentally through co-immunoprecipitation assays, which showed that treatment with a 6H05 analog significantly decreased the association between Ras and both B-Raf and C-Raf in K-Ras(G12C) mutant cancer cell lines. nih.gov By preventing this crucial protein-protein interaction, the inhibitor effectively shuts down the MAPK signaling cascade (Raf-MEK-ERK), a key driver of tumor growth. nih.gov

Comparative Analysis of Allosteric Inhibition Modes: 6H05 Trifluoroacetate versus Related K-Ras(G12C) Modulatorsnih.govnih.gov

The discovery of 6H05 and a related fragment, 2E07, from the initial tethering screen was a foundational event that validated the switch-II pocket as a druggable site on K-Ras(G12C). nih.govnih.gov These first-generation fragments served as the basis for developing more potent and pharmacologically suitable inhibitors.

Subsequent inhibitors, such as ARS-853, ARS-1620, and MRTX849 (Adagrasib), operate on the same fundamental principle: covalent modification of Cys12 within the switch-II pocket to lock K-Ras(G12C) in its inactive, GDP-bound state. nih.gov However, they represent significant improvements over the initial fragments. For instance, ARS-853 was shown to selectively inhibit GDP-bound K-Ras(G12C) and suppress downstream signaling. nih.gov Its successor, ARS-1620 (Sotorasib), exhibited a covalent modification rate approximately 10 times higher than ARS-853 and demonstrated superior oral bioavailability and plasma stability, eventually leading to its clinical approval. nih.gov MRTX849 also functions by trapping the protein in the inactive state and shows potent inhibition of downstream signaling pathways. nih.gov

While these molecules share a common binding site and core mechanism with the 6H05 scaffold, their distinct chemical structures lead to differences in potency, selectivity, reaction kinetics, and pharmacokinetic properties, reflecting the evolution of rational drug design in targeting this oncogene. nih.gov

Biophysical Characterization of this compound-K-Ras(G12C) Interactionsnih.govcaymanchem.comnih.gov

The interaction between 6H05 and K-Ras(G12C) was initially quantified using intact protein mass spectrometry, which revealed that 6H05 achieved a high degree of protein modification. nih.gov Further biophysical studies were crucial in elucidating the precise nature of this interaction.

X-ray crystallography of a 6H05 analog (compound 6) in complex with K-Ras(G12C) provided high-resolution structural data, confirming the formation of a disulfide bond with Cys12 and revealing the novel allosteric pocket beneath switch-II. nih.gov This structural insight was pivotal for understanding the mechanism of inhibition and for guiding the design of improved inhibitors. nih.gov

To characterize the functional impact on nucleotide binding, fluorescence-based nucleotide exchange assays were employed. nih.gov Using a fluorescently labeled GDP analog (mant-dGDP), researchers demonstrated that the inhibitor-bound K-Ras(G12C) had a dramatically reduced rate of nucleotide exchange, confirming that the inhibitor traps the protein in the GDP state. nih.gov The pKa of the target Cys12 thiol has been determined to be approximately 7.6, which is lower than that of a free cysteine, indicating a higher nucleophilicity that makes it susceptible to covalent modification by electrophilic compounds like 6H05. nih.gov

Interactive Data Table: Biophysical and Chemical Properties of this compound

PropertyValueSource
Compound Class Synthetic organic guidetopharmacology.org
Mechanism of Action Selective, allosteric inhibitor of K-Ras(G12C) medchemexpress.comglpbio.commedchemexpress.com
Molecular Formula C₂₂H₃₁ClF₃N₃O₄S₃ medchemexpress.com
Molecular Weight 590.14 g/mol medchemexpress.com
Target Modification 94 ± 1% (as 6H05 fragment) nih.gov
Binding Site Allosteric pocket beneath switch-II (S-IIP) nih.gov
Solubility (DMSO) ≥ 51 mg/mL medchemexpress.com
Solubility (H₂O) ≥ 100 mg/mL medchemexpress.com
λmax 259 nm caymanchem.com

Biological Target Engagement and Pathway Modulation by 6h05 Trifluoroacetate in Preclinical Contexts

Specificity of 6H05 Trifluoroacetate (B77799) for Oncogenic K-Ras(G12C) over Wild-Type K-Ras and Homologous Ras Proteins

A critical aspect of 6H05 trifluoroacetate's therapeutic potential lies in its high specificity for the K-Ras(G12C) mutant over its wild-type counterpart and other highly similar Ras family proteins like H-Ras and N-Ras. krob.cnnetascientific.com The inhibitor's mechanism relies on the unique nucleophilic properties of the cysteine residue present only in the G12C mutant. nih.gov This allows for a covalent bond to form between the compound and the target protein.

Research has demonstrated that this compound does not affect wild-type K-Ras, which lacks the mutant cysteine at position 12. glpbio.commedchemexpress.comnetascientific.com While it can modify the oncogenic G12C mutant of the closely related H-Ras protein, its primary and most significant activity is against K-Ras(G12C). medchemexpress.comglpbio.commedchemexpress.com This selectivity is crucial as it minimizes the potential for off-target effects on the normal functioning of wild-type Ras proteins, which are essential for regular cellular processes. netascientific.comnih.gov The binding of 6H05 to K-Ras(G12C) is irreversible and allosteric, meaning it binds to a site distinct from the active site, inducing a change in the protein's shape that locks it in an inactive state. glpbio.commedchemexpress.comkrob.cn

Target ProteinBinding of this compoundReference
K-Ras(G12C)Selective, allosteric, and covalent binding medchemexpress.comglpbio.commedchemexpress.comkrob.cn
Wild-Type K-RasNo detectable binding glpbio.commedchemexpress.comnetascientific.comnih.gov
H-Ras(G12C)Can be modified medchemexpress.comglpbio.commedchemexpress.com
Wild-Type H-RasNot specified in provided results
N-RasNot specified in provided results

Impact of this compound on K-Ras-Mediated Downstream Signaling Cascades (e.g., MAPK/ERK pathway)

The Ras family of proteins, including K-Ras, are key components of signaling pathways that regulate cell growth, differentiation, and survival. krob.cnnetascientific.com When activated by mutations like G12C, K-Ras perpetually signals downstream, leading to uncontrolled cell proliferation, a hallmark of cancer. One of the most critical downstream pathways regulated by K-Ras is the MAPK/ERK pathway. sinobiological.comwikipedia.org

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cascade of protein kinases that relay signals from the cell surface to the nucleus. sinobiological.comnih.gov Activated K-Ras initiates this cascade by activating Raf kinases, which in turn phosphorylate and activate MEK1/2. nih.gov MEK1/2 then phosphorylates and activates ERK1/2, which can translocate to the nucleus and regulate transcription factors involved in cell proliferation and survival. wikipedia.orgnih.gov

By binding to K-Ras(G12C) and locking it in an inactive, GDP-bound state, this compound effectively blocks its ability to activate Raf and, consequently, the entire MAPK/ERK signaling cascade. netascientific.comnih.gov This disruption impedes the binding of K-Ras(G12C) to its effector proteins, such as Raf, thereby inhibiting the downstream signals that drive oncogenic growth. netascientific.comnih.gov The inhibition of this pathway is a primary mechanism through which this compound exerts its anti-cancer effects. medchemexpress.com

Signaling Pathway ComponentEffect of this compound on K-Ras(G12C)Reference
K-Ras(G12C) ActivationInhibited, locked in GDP-bound state netascientific.comnih.gov
Raf BindingImpaired netascientific.comnih.gov
MEK PhosphorylationReduced (inferred) nih.gov
ERK PhosphorylationReduced (inferred) nih.gov
Cell ProliferationInhibited krob.cnnetascientific.com

Identification of Secondary or Off-Targets of this compound in Complex Biological Systems

While this compound demonstrates high selectivity for K-Ras(G12C), the identification of potential secondary or off-targets is a critical aspect of preclinical evaluation. Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to unforeseen biological consequences. researchgate.netthermofisher.com

The primary known off-target interaction for 6H05 is with the G12C mutant of H-Ras. medchemexpress.comglpbio.commedchemexpress.com However, the broader off-target profile in a complex biological system is not extensively detailed in the provided search results. Evaluating off-target specificity is often conducted using techniques like mass spectrometry to monitor for modification of other proteins in a complex mixture. nih.gov For example, studies with similar covalent inhibitors have used bovine serum albumin (BSA), which contains a free cysteine, as a control to demonstrate specificity, showing no modification of BSA while the target protein is modified. nih.gov A comprehensive assessment would involve screening against a wide array of proteins, especially those with reactive cysteine residues. The potential for off-target effects underscores the importance of careful preclinical evaluation to ensure the safety and efficacy of targeted therapies.

Proteomic and Interactomic Profiling of this compound Biological Effects

Understanding the full biological impact of a compound like this compound requires a systems-level approach, such as proteomics and interactomics. Proteomic profiling involves the large-scale study of proteins, including their expression levels and post-translational modifications, in response to a drug. elifesciences.orgplos.org Interactomic analysis focuses on identifying the protein-protein interactions and networks affected by the compound. nih.gov

Thermal proteome profiling (TPP) is a powerful technique used to identify direct and indirect targets of a drug by measuring changes in protein thermal stability upon ligand binding. embopress.org Such an analysis for this compound would provide an unbiased view of its engagement with K-Ras(G12C) and potentially uncover novel off-targets. Furthermore, quantitative proteomics can reveal how the inhibition of K-Ras(G12C) by this compound alters the expression of downstream proteins in the MAPK/ERK pathway and other related signaling networks.

Interactomic studies, for instance using affinity purification coupled with mass spectrometry, could identify the specific protein complexes whose formation is disrupted by this compound. nih.gov This would provide a detailed map of the functional consequences of inhibiting K-Ras(G12C) and could reveal previously unknown roles of this oncoprotein. While specific proteomic and interactomic data for this compound are not detailed in the provided search results, these approaches are standard in the preclinical characterization of targeted inhibitors to build a comprehensive understanding of their mechanism of action and biological effects.

Preclinical Research Models and Experimental Designs for 6h05 Trifluoroacetate Evaluation

In Vitro Cellular Models for Efficacy and Specificity Profiling of 6H05 Trifluoroacetate (B77799)

In vitro models, which involve the use of isolated cells or tissues cultured in a laboratory setting, are fundamental to the initial stages of drug discovery. nih.govemulatebio.com They provide a controlled and reproducible environment to assess the biological effects of a compound. upmbiomedicals.com

Two-Dimensional (2D) Cancer Cell Line Assays (e.g., K-Ras(G12C)-mutant cell lines)

Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains a cornerstone of preclinical research. thermofisher.com For evaluating 6H05 trifluoroacetate, assays utilizing cancer cell lines harboring the specific K-Ras(G12C) mutation are of primary importance. nih.govresearchgate.net These models are instrumental in determining the compound's potency and selectivity.

Researchers utilize various K-Ras(G12C)-mutant cell lines, such as those derived from lung and pancreatic cancers, to assess the impact of inhibitors on cell viability and growth. nih.govreactionbiology.com For instance, studies have shown that inhibitors targeting this mutation can potently inhibit cell growth in a majority of K-Ras(G12C)-mutant cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are a key metric derived from these assays. nih.gov It has been observed that the potency of K-Ras(G12C) inhibitors can vary significantly across different cell lines, suggesting that the genetic context beyond the K-Ras mutation itself can influence therapeutic response. nih.gov

Cell Line TypeTypical Use in this compound ResearchKey Findings from Similar Inhibitor Studies
K-Ras(G12C)-mutant cell lines (e.g., lung, pancreatic) Primary efficacy and selectivity screening. nih.govPotent inhibition of cell viability observed. nih.gov IC50 values can vary by over 100-fold across different cell lines. nih.gov
Non-K-Ras(G12C)-mutant cell lines Specificity control to ensure the inhibitor targets the intended mutant. nih.govSignificantly higher IC50 values, indicating a lack of effect on cells without the G12C mutation. nih.gov

Three-Dimensional (3D) Spheroid and Organoid Models for this compound Research

While 2D models are useful, they often lack the physiological relevance of the in vivo environment. thermofisher.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap by better mimicking the complex architecture and cell-cell interactions of tumors. thermofisher.comnovusbio.comnih.gov

Spheroids are simpler 3D aggregates of cells, often of a single cell type, that can be used for high-throughput drug screening. upmbiomedicals.comnovusbio.com Organoids are more complex, multi-cellular structures derived from stem cells or patient tissues that can self-organize to recapitulate the structure and function of an organ or tumor. upmbiomedicals.comnovusbio.comspringermedizin.de For K-Ras inhibitor research, 3D models have demonstrated improved potency compared to 2D assays, with lower IC50 values observed in 3D culture conditions. nih.govreactionbiology.com This increased sensitivity is thought to be due to the more physiologically representative conditions of 3D growth. reactionbiology.com

These advanced models are valuable for studying tumor evolution, drug response, and the tumor microenvironment. novusbio.comcrownbio.com

3D Model TypeDescriptionApplication in this compound Research
Spheroids Simpler, spherical aggregates of cancer cells. novusbio.comnih.govHigh-throughput screening of efficacy and study of the tumor microenvironment. novusbio.com
Organoids More complex, self-organizing structures with multiple cell types that mimic organ or tumor architecture. upmbiomedicals.comnovusbio.comspringermedizin.deModeling patient-specific pathology, drug development, and predicting treatment response. springermedizin.devhio.net

Development and Application of Drug-Adapted Cancer Cell Lines for Resistance Studies with this compound

A significant challenge in cancer therapy is the development of drug resistance. kent.ac.ukkent.ac.uk To study the mechanisms of acquired resistance to compounds like this compound, researchers develop drug-adapted cancer cell lines. nih.govresearchgate.net These are created by continuously exposing cancer cell lines to increasing concentrations of a drug over time. kent.ac.uk

These models are invaluable for identifying the molecular changes that allow cancer cells to survive and proliferate in the presence of the inhibitor. nih.gov Studies using drug-adapted cell lines have been instrumental in discovering major drug resistance mechanisms, such as the role of ATP-binding cassette (ABC) transporters. nih.gov By comparing the parental, drug-sensitive cell line with its drug-adapted counterpart, researchers can identify potential biomarkers for resistance and develop strategies to overcome it. kent.ac.uknih.gov The process typically involves selecting a parent cell line, conditioning the cells with the drug, and then validating the resistant phenotype. researchgate.net

Biochemical and Cell-Based Functional Assays for K-Ras Activity Modulation

To directly assess the effect of this compound on its target, biochemical and cell-based functional assays are employed. These assays measure the modulation of K-Ras activity.

Biochemical assays often use purified recombinant K-Ras proteins to study the inhibitor's direct interaction with the G12C mutant. nih.gov Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the exchange of GDP for GTP, a key step in Ras activation. esmed.org

Cell-based functional assays, on the other hand, measure the downstream consequences of K-Ras inhibition within a cellular context. reactionbiology.com For example, a common approach is to measure the phosphorylation levels of downstream signaling proteins like ERK. reactionbiology.com A decrease in phospho-ERK levels upon treatment with an inhibitor indicates successful target engagement and pathway inhibition. reactionbiology.com Kits are commercially available to specifically pull-down the active, GTP-bound form of K-Ras from cell lysates, allowing for its quantification by methods like western blotting. abcam.com

Ex Vivo and Patient-Derived Models in this compound Research

Ex vivo models use tissues taken directly from a living organism, offering a high degree of physiological relevance. nih.gov

Establishment and Utility of Patient-Derived Organoids (PDOs)

Patient-derived organoids (PDOs) are a particularly powerful ex vivo model. crownbio.com They are generated from a patient's own tumor tissue and can recapitulate the histological and genomic features of the original tumor with high fidelity. springermedizin.devhio.net This makes them an excellent platform for personalized medicine research. mdpi.com

The establishment of PDOs involves obtaining a tumor biopsy, from which cells are capable of self-organizing into a 3D structure that resembles the original tissue. springermedizin.de These "mini-tumors" can then be used for high-throughput drug screening to test the efficacy of various compounds, including this compound, on an individual patient's cancer. crownbio.com This approach has the potential to predict patient-specific responses to chemotherapy and other targeted agents. vhio.netaccscience.com PDOs also provide a valuable tool for studying tumor heterogeneity and the development of drug resistance. crownbio.com

Feature of PDOsUtility in this compound Research
Recapitulation of Original Tumor Provides a highly relevant model for efficacy testing that reflects the patient's specific tumor characteristics. springermedizin.devhio.net
Patient-Specific Modeling Allows for the prediction of individual patient response to this compound. springermedizin.devhio.netaccscience.com
High-Throughput Screening Enables the testing of this compound in combination with other drugs to identify effective treatment regimens. crownbio.com
Biobanking Cryopreserved PDOs create a living biobank for future research into resistance mechanisms and novel therapies. nih.gov

Application of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.gov This technique is a cornerstone of translational cancer research because it largely preserves the fundamental genetic and histological characteristics of the original human tumor. nih.gov Unlike traditional cell line-derived xenografts, which can lose relevance due to prolonged in-vitro culture, PDX models maintain the cellular heterogeneity, cell-cell interactions, and tumor microenvironment of the donor tumor. nih.govnih.gov

For evaluating this compound, PDX models established from patients with K-Ras(G12C)-mutated cancers are invaluable. These "avatar" models allow for the in vivo testing of the compound against tumors with the specific molecular target. nih.gov Researchers can assess the efficacy of this compound on a variety of genetically diverse but target-positive tumors, providing insights into potential response rates and mechanisms of resistance in a clinically relevant context. crownbio.com Studies utilizing PDX models can generate robust data on tumor growth inhibition and biomarker identification, helping to predict clinical outcomes with greater accuracy. nih.govcrownbio.com The use of a "6H05 (TFA) xenograft mouse" model has been noted in research, underscoring the application of such systems in evaluating this specific compound. complextraitgenomics.com

Table 1: Features of PDX Models for this compound Evaluation

FeatureDescriptionRelevance for this compound
Genetic Fidelity PDX models maintain the genomic profile, including the K-Ras(G12C) mutation, of the original patient tumor. nih.govAllows for direct assessment of on-target efficacy.
Tumor Heterogeneity The model preserves the variety of cell populations present in the patient's cancer. nih.govHelps identify subpopulations that may be intrinsically resistant to this compound.
Microenvironment The stromal and extracellular matrix components of the human tumor are partially retained. nih.govProvides a more accurate context for drug-tumor interaction than in-vitro systems.
Predictive Power Efficacy data from PDX models have shown a higher correlation with clinical outcomes in patients. nih.govcrownbio.comIncreases confidence in the translational potential of the research findings.

In Vivo Animal Models for Investigating this compound Efficacy and Mechanisms

Genetically Engineered Mouse Models (GEMMs) in K-Ras Oncogenesis Research

Genetically engineered mouse models (GEMMs) are created to carry specific genetic alterations that drive tumor development in a manner that closely mirrors human disease. nih.gov For K-Ras research, GEMMs that allow for the conditional expression of oncogenic Kras mutations (such as G12D or G12C) in specific tissues are particularly powerful. nih.govcyagen.com For instance, the LSL-K-ras G12D model contains a latent Kras allele that is activated upon Cre-recombinase mediated excision of a "loxP-Stop-loxP" (LSL) cassette, allowing for tissue-specific tumor initiation. cyagen.com

These models are critical for several reasons:

De Novo Tumorigenesis: They replicate the entire process of tumor formation, from initiation to progression and metastasis, within a natural tissue environment and an intact immune system.

Mechanism of Action: They provide a platform to study how a K-Ras(G12C) inhibitor like this compound affects tumor signaling pathways and the tumor microenvironment.

Target Validation: They have been instrumental in validating K-Ras as a therapeutic target and testing the efficacy of targeted agents. nih.gov

Research using GEMMs has shown that while these models are initiated by a specific Kras mutation, they evolve to acquire significant genomic heterogeneity, including copy number alterations and mutations in other tumor suppressor genes, which mirrors the complexity of human tumors. nih.gov This makes them robust tools for preclinical evaluation of therapies like this compound. nih.gov

Table 2: Examples of K-Ras Genetically Engineered Mouse Models

Model NameGenetic FeatureCommon Application
LSL-K-ras G12D Cre-inducible expression of oncogenic KrasG12D. cyagen.comStudying lung and pancreatic adenocarcinoma initiation and progression. nih.govcyagen.com
KrasG12D; p53fl/fl Cre-inducible KrasG12D expression combined with p53 deletion. researchgate.netModeling more aggressive and metastatic cancers.
K-Ras(G12C) Models Mice engineered to express the specific K-RasG12C mutation.Directly testing the efficacy and selectivity of G12C-specific inhibitors like this compound.

Xenograft Models (Syngeneic and Immunodeficient)

Xenograft models involve the implantation of cancer cells into a host animal of a different species, typically mice. nih.gov These are distinct from PDX models in that they often use established cancer cell lines. There are two primary types used in cancer research:

Immunodeficient Xenograft Models: These models use mice lacking a functional immune system (e.g., nude or SCID mice). This prevents the rejection of implanted human cancer cells, making them suitable for studying the direct effect of a compound on tumor growth. nih.gov For this compound, implanting human cancer cell lines with the K-Ras(G12C) mutation into immunodeficient mice allows for a straightforward assessment of its anti-tumor activity. evitachem.comnetascientific.com

Syngeneic Xenograft Models: These models use immunocompetent mice and implant mouse tumor cell lines that are genetically compatible with the host mouse strain. The key advantage is the presence of a fully functional immune system. This is crucial for evaluating immunotherapies and for understanding how targeted agents like this compound might interact with or modulate the host immune response to the tumor.

Table 3: Comparison of Xenograft Models

Model TypeHost Immune SystemImplanted CellsPrimary Use for this compound Evaluation
Immunodeficient Absent or compromisedHuman cancer cells/tissues (including PDXs) nih.govTo assess the direct anti-proliferative effect on K-Ras(G12C) human tumors.
Syngeneic Intact and functionalMurine cancer cellsTo investigate the interplay between this compound's activity and the anti-tumor immune response.

Translational Relevance of Preclinical Animal Models for this compound Research

The ultimate goal of preclinical research is to generate data that can be translated into effective human therapies. clinsurggroup.comnih.gov The translational relevance of the animal models used to test this compound is therefore of utmost importance.

GEMMs offer high translational relevance by modeling de novo tumorigenesis in an immunocompetent host, which can inform on both efficacy and potential interactions with the immune system. nih.gov

PDX models provide a direct link to human clinical diversity. nih.govcrownbio.com By preserving the genetic and phenotypic heterogeneity of patient tumors, they offer a powerful platform for predicting which patient populations might benefit from a K-Ras(G12C) inhibitor and for discovering biomarkers of response and resistance. nih.gov

Xenograft models using human cell lines are valuable for initial efficacy screening due to their simplicity and reproducibility. nih.gov

Comparative genomic studies have shown a significant overlap between the genes spontaneously altered in Kras-driven murine tumors and those found in human KRAS-mutant cancers, reinforcing the fidelity and translational value of these models. nih.gov By employing a combination of these well-characterized preclinical models, researchers can build a comprehensive profile of this compound's efficacy and mechanism, increasing the likelihood of successful clinical translation. crownbio.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 6h05 Trifluoroacetate Analogues

Elucidation of Critical Structural Features for K-Ras(G12C) Allosteric Inhibition by 6H05 Derivatives

The inhibitory mechanism of 6H05 and its derivatives against K-Ras(G12C) is dependent on a unique combination of covalent and allosteric interactions. nih.govnih.gov The initial discovery of this class of inhibitors was facilitated by a disulfide-fragment-based screening method known as tethering, which identified molecules capable of forming a disulfide bond with the mutant cysteine at position 12 (Cys12). nih.gov This covalent linkage is the cornerstone of the inhibitor's selectivity for the mutant protein over the wild-type K-Ras, which lacks this reactive cysteine residue in the active site. nih.govresearchgate.net

Crystallographic studies of an early analogue, K-Ras(G12C) inhibitor 6, bound to the protein revealed the critical structural features necessary for inhibition. nih.gov The binding event induces the formation of a novel allosteric pocket, termed the switch-II pocket (S-IIP), located directly beneath the effector-binding switch-II region of the protein. nih.govglpbio.com This pocket is not apparent in previous structures of Ras, highlighting the induced-fit nature of the interaction. researchgate.net

The critical structural components of the inhibitors can be broken down as follows:

A Cysteine-Reactive Group: The molecule contains a disulfide group that covalently bonds to the thiol of Cys12, ensuring specific and irreversible binding. nih.gov

An Allosteric Moiety: The remainder of the molecule extends into and occupies the newly formed S-IIP. The tight fit within this pocket is stabilized by specific hydrophobic interactions. nih.gov

Disruption of Effector Binding Regions: The binding of the inhibitor within the S-IIP physically disrupts the conformations of both switch-I and switch-II, which are the primary regions responsible for interacting with downstream effector proteins like Raf. nih.govnih.govcaymanchem.com This disruption locks K-Ras in an inactive, GDP-bound state, thereby preventing the signal transmission that drives oncogenesis. researchgate.netglpbio.com

Systematic Chemical Modifications and Their Impact on Potency and Selectivity of 6H05 Trifluoroacetate (B77799) Analogues

Following the initial discovery, systematic chemical modifications of the 6H05 scaffold were undertaken to improve potency and drug-like properties. nih.gov The potency of these early analogues was often compared relative to the parent fragment, 6H05. nih.gov The research focused on modifying different parts of the molecule to enhance interactions within the S-IIP.

For instance, K-Ras(G12C) inhibitor 6 was developed from 6H05 and showed improved potency. glpbio.comguidetopharmacology.org This analogue features a piperidine (B6355638) carboxamide core and a dichlorophenyl group. glpbio.com The structure-activity relationship for this series demonstrated that modifications to the phenyl ring and the linker region significantly impacted the inhibitory activity. nih.gov

Table 1: Structure-Activity Relationship of Selected 6H05 Analogues nih.gov
CompoundModification from 6H05 ScaffoldRelative Potency
6H05Reference Compound1.0
K-Ras(G12C) inhibitor 6Replacement of disulfide-ethylamine with a piperidine-carboxamide linker and modification of the aromatic ring.4.2
Analogue with 3,4-dichlorophenylSubstitution on the phenyl ring.4.2
Analogue with 4-methoxyphenylSubstitution on the phenyl ring.1.8
Analogue with 4-trifluoromethylphenylSubstitution on the phenyl ring.1.6
Relative potency was determined based on the dose ratio resulting in 50% modification of K-Ras(G12C), as compared to 6H05. nih.gov

The data indicate that hydrophobic and electron-withdrawing substituents, such as the dichlorophenyl group on K-Ras(G12C) inhibitor 6, are well-tolerated and can enhance potency. nih.gov These modifications likely improve the binding affinity within the hydrophobic sub-pockets of the allosteric S-IIP. nih.gov The development of these analogues, including K-Ras(G12C) inhibitor 9 and K-Ras(G12C) inhibitor 12, used 6H05 as a key reference compound to benchmark improvements in inhibitory activity. guidetopharmacology.org The selectivity for the G12C mutant over wild-type K-Ras remained a constant and crucial feature throughout these modifications, owing to the reliance on the unique cysteine residue for covalent attachment. caymanchem.com

Computational Chemistry Approaches in 6H05 Trifluoroacetate SAR (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry has become an indispensable tool in the optimization of K-Ras(G12C) inhibitors based on the 6H05 scaffold. The high-resolution co-crystal structure of K-Ras(G12C) in complex with an early analogue provided the foundational blueprint for structure-based drug design. nih.gov

Molecular Docking: This computational technique is used to predict the binding orientation and affinity of novel, rationally designed analogues within the S-IIP of K-Ras(G12C). mdpi.comresearchgate.net By visualizing the interactions between the inhibitor and the protein's amino acid residues in the binding pocket, chemists can make informed decisions about which modifications are likely to improve target engagement. For example, docking studies can help design new chemical groups to occupy previously unfilled hydrophobic sub-pockets or to form additional hydrogen bonds, thereby increasing potency. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling provides a mathematical framework to correlate the chemical properties of the inhibitor analogues with their biological activity. In the context of 6H05 derivatives, a QSAR model would be built using the potency data (e.g., IC50 values) from a series of synthesized analogues. mdpi.com The model identifies key molecular descriptors (such as hydrophobicity, electronic properties, and steric factors) that are statistically significant for predicting inhibitory activity. This allows for the virtual screening of large libraries of potential new compounds and the prioritization of synthetic efforts on candidates with the highest predicted potency. mdpi.com

These computational approaches, used iteratively with chemical synthesis and biological testing, create a powerful cycle for drug discovery that accelerates the optimization of lead compounds.

Design Principles for Optimizing this compound for Enhanced Target Engagement and Biological Activity

The collective findings from SAR studies and computational modeling have established clear design principles for optimizing the 6H05 scaffold into next-generation K-Ras(G12C) inhibitors.

Preservation of the Covalent Warhead: The core design element is the inclusion of a reactive group (an electrophile, such as an acrylamide (B121943) in later-generation inhibitors) that can form an irreversible covalent bond with the Cys12 residue. This ensures mutant-specific targeting and durable inhibition. nih.govresearchgate.net

Maximizing Allosteric Pocket Occupancy: The inhibitor's non-covalent portion must be precisely shaped to fit snugly within the S-IIP. Design efforts focus on extending chemical moieties into the hydrophobic sub-pockets of this allosteric site to maximize van der Waals contacts and increase binding affinity. nih.gov

Optimization of Linker Geometry: The linker connecting the covalent warhead to the allosteric fragment must have the optimal length and flexibility. This ensures that the reactive group is correctly positioned to attack Cys12 while the allosteric portion settles into its most stable binding mode within the S-IIP.

Stabilizing the Inactive State: The ultimate goal of the inhibitor is to trap K-Ras in its inactive, GDP-bound state. glpbio.comcaymanchem.com The binding of the inhibitor must effectively disrupt the switch-I and switch-II regions to a degree that it not only blocks interaction with effectors but also alters the nucleotide affinity of Ras to favor GDP over GTP. nih.govnih.gov This prevents the reactivation of the oncoprotein.

By adhering to these principles, researchers have successfully evolved the initial 6H05 fragment into highly potent and selective clinical candidates for treating K-Ras(G12C)-driven cancers.

Analytical Methodologies for Quantitative and Qualitative Assessment of 6h05 Trifluoroacetate

Advanced Chromatographic Techniques for 6H05 Trifluoroacetate (B77799) Analysis (e.g., HPLC, LC-MS/MS, HILIC-MS/MS)

Chromatographic methods are central to the separation and analysis of 6H05 trifluoroacetate from complex mixtures, reaction byproducts, and biological matrices. The choice of technique depends on the analytical goal, whether it is purity assessment or quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. americanchemicalsuppliers.com A typical setup would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent like acetonitrile (B52724). researchgate.net The trifluoroacetic acid (TFA) component itself can act as an ion-pairing reagent, which is particularly useful for separating peptides and other charged molecules, though it can also influence peak shape and retention. hplc.eu For a compound like 6H05, a gradient elution method is often employed to ensure the separation of the main compound from any potential impurities. ijpbs.com Detection is commonly performed using a UV detector, as the 6H05 molecule contains chromophores that absorb in the UV spectrum. caymanchem.comijpbs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity, making it the preferred method for quantitative analysis, especially at low concentrations. nih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. For this compound, the parent molecule would be ionized, typically using electrospray ionization (ESI), and the specific mass-to-charge ratio (m/z) of the protonated 6H05 molecule would be selected and fragmented to produce characteristic product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity. windows.net

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is an alternative chromatographic strategy, particularly useful for polar compounds. hplc.eu While 6H05 itself has significant hydrophobic character, HILIC methods are highly relevant for the analysis of the trifluoroacetate counter-ion. windows.net Furthermore, HILIC can be a powerful tool for separating polar metabolites of 6H05 in biological studies. A known challenge with using TFA in mobile phases for LC-MS is the suppression of the ESI signal; however, methods have been developed to mitigate this, such as the post-column addition of propionic acid or the direct addition of acetic acid to the mobile phase. nih.gov

A summary of typical HILIC-MS/MS parameters for the analysis of the trifluoroacetate (TFA) component is presented below.

ParameterSetting
Column bioZen Glycan 2.6 µm, 150 x 2.1 mm
Mobile Phase 10 mmol/L Ammonium Acetate (B1210297) + 0.1% Formic Acid / Acetonitrile (40:60)
Flow Rate 0.55 mL/min
Detection Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS), Negative Mode
MRM Transition (TFA) Q1: 112.8 -> Q3: 69
MRM Transition (ISTD) Q1: 115.1 -> Q3: 70
Table based on data from a HILIC-MS/MS method for TFA analysis. windows.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, information about its structure. nih.gov For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. caymanchem.com The molecule's formula is C₂₀H₃₀ClN₃O₂S₃ • CF₃COOH. caymanchem.com The mass spectrometer would identify the parent ion corresponding to the 6H05 cation and could also detect the trifluoroacetate anion in negative ion mode. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the most powerful method for elucidating the detailed atomic structure of a molecule. It provides information on the chemical environment of each hydrogen and carbon atom, allowing for the complete structural assignment of the 6H05 molecule. NMR is also a primary method for assessing purity, as signals from impurities would be readily detectable. molchem.sk

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would show characteristic absorption bands for its amide C=O, C-S, C-N, and C-Cl bonds, as well as the strong, characteristic bands for the C=O and C-F bonds of the trifluoroacetate counter-ion. caymanchem.comnih.gov

UV/Visible Spectroscopy can be used for purity assessment and quantification. The compound 6H05 has a maximum absorbance (λmax) at 259 nm, which can be used for its detection in HPLC analysis. caymanchem.com

Spectroscopic TechniqueApplication for this compound
Mass Spectrometry (MS) Confirms molecular weight and elemental composition; fragmentation aids structural analysis.
NMR Spectroscopy Provides definitive structural elucidation and assesses purity by detecting signals from impurities. molchem.sk
Infrared (IR) Spectroscopy Identifies functional groups (e.g., amide, C-S, C-F) present in the molecule and counter-ion. nih.gov
UV/Visible Spectroscopy Used for detection and quantification in chromatographic methods, with a λmax of 259 nm. caymanchem.com

Quantitative Determination of this compound in Biological Samples and Experimental Matrices

The quantitative determination of this compound in complex matrices like blood, urine, or cell culture media is essential for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity. nih.govresearchgate.net

The process typically involves sample preparation to extract the analyte and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov An internal standard, ideally a stable isotope-labeled version of 6H05, is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response.

For the analysis of the trifluoroacetate counter-ion, methods such as isotachophoresis and ion chromatography have been developed for its quantification in blood and urine. nih.govlcms.cz An isotachophoresis method was able to measure TFA concentrations over a wide range (from 2 nanomoles in 200 µL to 200 nanomoles in 5 µL) in unprepared urine or blood samples. nih.gov Ion chromatography coupled with mass spectrometry (IC-MS) has been validated for determining TFA in water samples at sub-ng/L concentrations, demonstrating the high sensitivity achievable. nih.govchromatographyonline.com A study using IC-MS to quantify TFA in spiked bottled water reported a method detection limit (MDL) of 1.64 ppb. chromatographyonline.com

Method Development and Validation for this compound Analysis

Any analytical method developed for the analysis of this compound must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. researchgate.net Method validation is a formal process that demonstrates a method is accurate, precise, specific, and robust. The key validation parameters are defined by international guidelines.

A summary of typical validation parameters for a chromatographic method is provided below. researchgate.netnih.gov

Validation ParameterDescriptionExample Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The analyte peak should be free of interference at its retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 nih.gov
Accuracy The closeness of test results obtained by the method to the true value. Often determined by recovery studies on spiked samples.Recovery typically within 90-110%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.Relative Standard Deviation (%RSD) ≤ 2% for repeatability. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; for example, 1.2 ppm. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Peak parameters (retention time, area, tailing factor) should not significantly change.
Table based on common validation parameters and example criteria from published methods. researchgate.netnih.gov

For this compound, a validation study would involve preparing calibration standards and quality control samples in the relevant matrix (e.g., buffer, plasma) and analyzing them to confirm the method meets the predefined acceptance criteria for each parameter. nih.gov

Considerations for Trifluoroacetate Counterion in Experimental Design and Interpretation

Impact of Trifluoroacetate (B77799) Salt Form on 6H05 Compound Properties Relevant to Research

The presence of trifluoroacetate as a counterion can influence the fundamental physicochemical properties of a research compound like 6H05, which can have downstream effects on experimental reproducibility and outcomes. genscript.com Synthetic compounds with basic amino groups, such as the piperidine (B6355638) moiety in 6H05, can form salts with TFA during purification. ambiopharm.comgenscript.comnih.gov

The salt form can impact properties such as:

Solubility: The choice of counterion can affect the solubility of a compound in various solvents. ambiopharm.comlifetein.com While 6H05 trifluoroacetate is reported to be soluble in DMSO, DMF, and ethanol, the specific solubility characteristics might differ from other salt forms, such as hydrochloride or acetate (B1210297) salts. caymanchem.com

Stability: The stability of a compound can be influenced by its salt form. For instance, peptides with free sulfhydryl groups sometimes exhibit better stability as hydrochloride salts against oxidation compared to other forms. ambiopharm.com

Physical Form: The trifluoroacetate salt can sometimes result in a "fluffy" or difficult-to-handle lyophilizate cake, whereas acetate salts may produce a more manageable solid. ambiopharm.com

These altered properties can affect the preparation of stock solutions and the compound's behavior in assay buffers, making the consideration of the counterion a crucial aspect of experimental planning.

Table 1: Chemical Properties of this compound This interactive table summarizes key chemical properties of the this compound salt.

Property Value Source
Formal Name 1-[2-[(4-chlorophenyl)thio]acetyl]-N-[2-[[2-(dimethylamino)ethyl]dithio]ethyl]- 4-piperidinecarboxamide, trifluoroacetate salt caymanchem.com
CAS Number 2061344-88-3 caymanchem.comfishersci.fi
Molecular Formula C22H31ClF3N3O4S3 glpbio.comnih.govfishersci.fi
Molecular Weight 590.1 g/mol caymanchem.comnih.gov
Purity ≥98% caymanchem.com
Solubility DMSO: ≥51 mg/mL; Ethanol: 25 mg/mL; PBS (pH 7.2): 10 mg/mL glpbio.comcaymanchem.comtargetmol.com

| Target | K-Ras(G12C) | glpbio.comtargetmol.commedchemexpress.com |

Potential Influence of Trifluoroacetate on In Vitro Cell-Based Assays (e.g., Cell Growth Modulation)

A significant concern for researchers using compounds like this compound in cellular studies is the independent biological activity of the TFA counterion. nih.gov Residual TFA can introduce experimental variability and lead to misinterpretation of the compound's specific effects. genscript.com

Research has demonstrated that TFA can directly modulate cell behavior, often in a dose-dependent and cell-type-specific manner:

Inhibition of Cell Growth: Studies have shown that TFA, at concentrations as low as 10 nM to 100 nM, can inhibit the proliferation of fetal rat osteoblasts and articular chondrocytes. genscript.comresearchgate.netnih.gov When the TFA salts of peptides like amylin and calcitonin were compared to their hydrochloride (HCl) salt counterparts, the TFA versions consistently showed reduced cell proliferation, sometimes masking a peptide's proliferative effect or incorrectly suggesting an anti-proliferative one. nih.gov

Stimulation of Cell Growth: Conversely, in other contexts, TFA has been observed to promote cell growth. At higher concentrations (0.5–7.0 mM), TFA was found to stimulate the growth of murine glioma cells and enhance protein synthesis. genscript.com

Toxicity: While some studies report low toxicity for trifluoroacetate derivatives at concentrations up to 40 µM in certain cell lines mdpi.comresearchgate.net, others highlight that TFA can be toxic, which is a confounding factor in assays measuring cell viability or cytotoxicity. nih.govthermofisher.com

Given that 6H05 is an inhibitor designed to halt the proliferation of cancer cells driven by the K-Ras(G12C) mutation, any non-specific anti-proliferative or cytotoxic effects from its TFA counterion could lead to an overestimation of its potency or a misinterpretation of its mechanism of action. nih.gov Therefore, for sensitive cell-based assays, it is highly recommended to either use a different salt form of the compound or run appropriate controls with TFA alone to account for its potential effects. biocat.com

Table 2: Reported Effects of Trifluoroacetate (TFA) on Cell-Based Assays This interactive table details research findings on the impact of TFA on various cell types.

Cell Type TFA Concentration Observed Effect Source
Fetal Rat Osteoblasts 10⁻⁸ to 10⁻⁷ M Reduced cell numbers and thymidine (B127349) incorporation. researchgate.netnih.gov
Articular Chondrocytes 10⁻⁸ to 10⁻⁷ M Reduced cell proliferation. researchgate.netnih.gov
Murine Glioma Cells 0.5–7.0 mM Enhanced cell growth and protein synthesis. genscript.com
Osteoblasts Not specified Amylin-TFA and Calcitonin-TFA induced less cell proliferation compared to their HCl salts. researchgate.netmdpi.com

Implications of Trifluoroacetate for Protein and Peptide Studies (e.g., Allosteric Regulation, Adduct Formation, Spectroscopic Interference)

The trifluoroacetate counterion can directly interfere with studies focused on protein structure and function, which is highly relevant for a compound like 6H05 that functions as an allosteric inhibitor of K-Ras. glpbio.comcaymanchem.com

Key implications include:

Allosteric Regulation: There is evidence that TFA itself can act as an allosteric regulator. For example, TFA has been found to modulate the glycine (B1666218) receptor (GlyR), increasing its activity at lower concentrations of its natural ligand, glycine. genscript.com This is a critical consideration, as 6H05's mechanism is to allosterically control the GTP affinity of K-Ras(G12C). caymanchem.com Any confounding allosteric effects from the counterion could complicate the analysis of the inhibitor's specific action.

Adduct Formation: In in vivo settings, TFA has the potential to trifluoroacetylate free amino groups in proteins and phospholipids. genscript.com This covalent modification, or adduct formation, can elicit antibody responses and represents an unintended alteration of biological molecules.

Spectroscopic Interference: The characterization of protein and peptide secondary structure is often performed using Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy. TFA can significantly interfere with these analyses. genscript.comnih.gov The trifluoroacetate ion has a strong IR absorption band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating structural analysis. genscript.com

Secondary Structure Alteration: The presence of different counterions can affect the hydrogen-bonding network within a peptide or protein, potentially altering its secondary structure. genscript.com For instance, in studies of the peptide LL-37, TFA was found to be more effective at inducing a helical structure than the chloride (Cl⁻) counterion. nih.gov While this effect is context-dependent, it highlights the potential for the counterion to influence the very protein conformations that are under investigation.

Strategies for Mitigating Trifluoroacetate Interference in Research Experiments (e.g., Counterion Exchange)

To avoid the potential confounding effects of trifluoroacetate, researchers can employ several strategies, the most common of which is counterion exchange to replace TFA with a more biologically inert or experimentally compatible ion, such as chloride (Cl⁻) or acetate (CH₃COO⁻). lifetein.comnih.gov Several methods for this exchange have been described.

Lyophilization from Acid Solution: A widely used method involves dissolving the TFA-salt compound in a dilute solution of a stronger acid, such as 0.1 M hydrochloric acid (HCl), followed by freeze-drying (lyophilization). nih.govnih.gov This process is typically repeated multiple times to ensure complete exchange. lifetein.com A key drawback is that working at a very low pH (<1) can potentially induce degradation of sensitive compounds. nih.gov

Chromatographic Methods:

Reverse-Phase HPLC (RP-HPLC): The compound can be re-purified using an HPLC system with a mobile phase containing the desired counterion, such as acetic acid. nih.gov

Ion-Exchange Chromatography (IEX): This is an effective method for removing ion-pairing agents. bio-works.com The compound is bound to an ion-exchange resin, washed, and then eluted with a buffer containing the new counterion. nih.govbio-works.com

Solid-Phase Extraction (SPE): SPE offers a fast and efficient method for counterion exchange without the need for complex instrumentation. mdpi.com The compound is loaded onto an SPE column, and a solution containing the new counterion (e.g., acetic acid or hydrochloric acid) is passed through to facilitate the exchange before the final product is eluted. mdpi.com

Deprotonation/Reprotonation: This technique involves dissolving the compound in a basic solution to deprotonate the positively charged groups, which releases the trifluoroacetate counterion. The compound is then re-protonated with the acid of the desired counterion, such as acetic acid. This method can achieve complete removal of TFA. nih.gov

The choice of method depends on the chemical nature of the compound, the required scale, and available laboratory equipment.

Table 3: Comparison of Common Counterion Exchange Methods This interactive table summarizes and compares different strategies for removing TFA.

Method Principle Advantages Disadvantages Source
Lyophilization from Strong Acid Displacement of TFA by a stronger acid (e.g., HCl) followed by freeze-drying. Simple procedure. Requires multiple cycles; low pH can cause compound degradation. lifetein.comnih.govnih.gov
Reverse-Phase HPLC (RP-HPLC) Re-purification of the compound using a mobile phase with the desired counterion (e.g., acetic acid). Can provide partial to almost complete exchange. Can be time-consuming and lead to sample loss. nih.govnih.gov
Ion-Exchange Chromatography (IEX) Binding the compound to an ion-exchange resin and eluting with the new counterion. Effective for exchange; can be scaled up. May require method development to optimize binding and elution. nih.govbio-works.com
Solid-Phase Extraction (SPE) Using an SPE cartridge to perform the exchange with appropriate acidic solutions. Fast, low-cost, does not require robust instrumentation. Efficiency can depend on peptide/compound characteristics. mdpi.com

| Deprotonation/ Reprotonation | Neutralizing charged groups in a basic solution to release TFA, then re-protonating with a new acid. | Allows for complete removal of TFA. | Exposure to basic conditions may degrade some compounds. | nih.gov |

Future Directions and Emerging Research Opportunities for 6h05 Trifluoroacetate

Exploration of Combination Strategies with 6H05 Trifluoroacetate (B77799) in Preclinical Cancer Models

A primary avenue of future research lies in combining 6H05 trifluoroacetate with other targeted agents to overcome adaptive resistance mechanisms. aacrjournals.org Preclinical studies have shown that tumor cells can develop resistance to K-Ras(G12C) inhibitors by reactivating the MAPK pathway or through the PI3K-AKT pathway. aacrjournals.orgaacrjournals.org This has prompted extensive investigation into combination therapies.

Key combination strategies under investigation include:

SHP2 Inhibitors: The SHP2 phosphatase is a crucial node downstream of multiple receptor tyrosine kinases (RTKs) that activates RAS. aacrjournals.orgaacrjournals.org Combining this compound with SHP2 inhibitors, such as SHP099, has demonstrated synergistic effects. aacrjournals.orgmdpi.com This combination has been shown to suppress MAPK pathway reactivation, decrease KRAS-GTP levels, and lead to tumor regression in xenograft models. aacrjournals.orgaacrjournals.orgfrontiersin.org

PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade that can be activated in resistance. mdpi.com Studies combining ARS-1620 with PI3K inhibitors showed synergistic effects, particularly in models intrinsically resistant to the K-Ras inhibitor alone. aacrjournals.orgmdpi.com A triple combination of ARS-1620 with mTOR (everolimus) and IGF1R (linsitinib) inhibitors resulted in profound and durable inhibition of tumor cell growth in lung cancer models. nih.gov

EGFR Inhibitors: In certain cancer types, such as colorectal cancer, EGFR signaling can mediate resistance. aacrjournals.org Combining ARS-1620 with EGFR inhibitors like afatinib (B358) or cetuximab has been found to reduce downstream signaling and tumor volume in mouse models. aacrjournals.org

Immune Checkpoint Inhibitors: Preclinical evidence suggests that K-Ras(G12C) inhibitors can create a more favorable tumor microenvironment for immunotherapy. Combining these inhibitors with anti-PD-1 therapy has shown synergistic anti-tumor effects in mouse models, leading to durable curative outcomes.

Table 1: Preclinical Combination Strategies with ARS-1620 (6H05)

Combination AgentPathway TargetedRationaleObserved Effect in Preclinical ModelsCitations
SHP099SHP2Overcome RTK-mediated MAPK reactivationEnhanced tumor regression, sustained pathway suppression aacrjournals.orgaacrjournals.orgmdpi.comfrontiersin.org
PI3K InhibitorsPI3K/AKT/mTOROvercome resistance via PI3K pathway activationSynergistic effects in resistant models, broad sensitization aacrjournals.orgmdpi.com
Everolimus + LinsitinibmTOR + IGF1RInhibit parallel survival pathwaysStrong, durable tumor growth reduction in lung cancer models nih.gov
Afatinib / CetuximabEGFRBlock resistance driven by EGFR signalingReduced tumor volume and MAPK signaling aacrjournals.org
Anti-PD-1 TherapyImmune CheckpointEnhance anti-tumor immune responseSynergistic anti-tumor effects, durable cures

Mechanistic Investigations of Acquired Resistance to this compound in Oncogenic K-Ras(G12C) Systems

Despite the initial success of K-Ras(G12C) inhibitors, acquired resistance is a significant clinical challenge. aacrjournals.org Future research must focus on elucidating the complex mechanisms that drive this resistance.

Key areas of investigation include:

Secondary KRAS Mutations: New mutations in the KRAS gene itself can prevent the covalent binding of the inhibitor. mdpi.com For instance, mutations at the Y96 residue of K-Ras can disrupt the binding of inhibitors like ARS-1620. frontiersin.org

Reactivation of Wild-Type RAS: Studies have shown that treatment with ARS-1620 can lead to the reactivation of MAPK signaling through wild-type RAS isoforms (HRAS, NRAS), driven by upstream RTKs. aacrjournals.org The specific RTKs involved can vary by cancer type, highlighting the complexity of this resistance mechanism. aacrjournals.org

Epithelial-to-Mesenchymal Transition (EMT): EMT has been linked to both intrinsic and acquired resistance to K-Ras(G12C) inhibitors, including ARS-1620. mdpi.comresearchgate.net Mesenchymal-like cancer cells may utilize the PI3K pathway or alter the cell cycle to evade the inhibitor's effects. mdpi.com

Drug Efflux Pumps: Overexpression of transporters like ABCB1 (P-glycoprotein) has been identified as a potential resistance mechanism. frontiersin.org Studies have shown that ARS-1620 is a substrate for ABCB1, meaning the cancer cell can actively pump the drug out, reducing its intracellular concentration and effectiveness. frontiersin.org This resistance can be reversed by co-treatment with an ABCB1 inhibitor. frontiersin.org

Development of this compound as a Research Tool for K-Ras Biology and Drug Discovery

While newer generation inhibitors have entered clinical practice, this compound (as ARS-1620) remains an invaluable pharmacological tool for basic and translational research. aacrjournals.orgcancer-research-network.com Its well-characterized mechanism and the availability of extensive preclinical data make it an ideal probe to interrogate K-Ras biology.

Future applications as a research tool include:

Studying RAS Dependency: ARS-1620 can be used to dissect the reliance of different cancer models on oncogenic KRAS signaling. rcsb.org

Validating New Targets: It serves as a benchmark compound for the development and validation of novel K-Ras inhibitors and combination strategies. mdlinx.com

Exploring Novel Therapeutic Modalities: Research has shown that ARS-1620-treated cells present modified peptides on their MHC-I complexes, creating tumor-specific neoantigens. nih.gov This opens up the possibility of developing targeted immunotherapies, such as bispecific T-cell engagers, that can recognize these haptenated peptides and kill cancer cells, even those resistant to the inhibitor's direct effects. nih.gov

Integration of Advanced Preclinical Modeling Platforms (e.g., Organ-on-Chip) for this compound Studies

To improve the translatability of preclinical findings, there is a growing need to move beyond traditional 2D cell cultures and animal models. Organ-on-a-chip (OoC) and patient-derived organoid (PDO) platforms offer a more physiologically relevant environment for studying drug response and resistance. huborganoids.nlemulatebio.comfrontiersin.org

Future research leveraging these platforms could involve:

Modeling the Tumor Microenvironment (TME): OoC systems can recreate the complex interactions between cancer cells, stromal cells, and immune cells, as well as incorporate mechanical forces and fluid flow. emulatebio.comfrontiersin.org This allows for a more accurate assessment of how the TME influences the efficacy of and resistance to this compound.

High-Throughput Combination Screening: PDOs derived from patients with KRAS G12C mutations can be used for large-scale screening to identify effective and personalized drug combinations. huborganoids.nl

Modeling Acquired Resistance: PDOs can be cultured with long-term exposure to this compound to generate models of acquired resistance. huborganoids.nl These models are invaluable for studying resistance mechanisms and testing next-generation inhibitors or strategies to overcome it. huborganoids.nl

By integrating these advanced models, researchers can gain deeper insights into the complex biology of K-Ras-driven cancers and accelerate the development of more effective and durable therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H05 trifluoroacetate
Reactant of Route 2
6H05 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.